molecular formula C20H16N6O4 B2846067 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide CAS No. 899738-32-0

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide

Cat. No.: B2846067
CAS No.: 899738-32-0
M. Wt: 404.386
InChI Key: NOQCVMDRCSTEKJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential pharmacological activities . They are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also been studied for their potential antimicrobial properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature, based on its molecular structure . Its solubility in different solvents, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which structurally resemble the specified compound, exhibit potent anticancer activities. For instance, a study reported the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives that revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds, notably those with a 4-nitrobenzylideneamino substitution, displayed highly potent inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Antimicrobial Activity

Another area of application for these compounds is in antimicrobial treatments. Studies have synthesized and evaluated the antimicrobial activity of various heterocyclic compounds incorporating antipyrine moiety, which shares structural features with the target compound. These compounds demonstrated significant efficacy against a range of microbial strains, thereby suggesting their usefulness in developing new antimicrobial agents (Bondock et al., 2008).

Anti-inflammatory and Analgesic Activities

Compounds derived from pyrazolo[3,4-d]pyrimidine have also been explored for their potential anti-inflammatory and analgesic properties. For example, novel pyrazolone derivatives attached to a pyrimidine moiety were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies revealed that certain substitutions on the phenyl ring of amino pyrimidine, such as hydroxy, methoxy, and dimethylamino groups, significantly contribute to the compounds' bioactivities, suggesting their application in treating inflammation and pain (Antre et al., 2011).

Structural and Spectroscopic Characterization

Moreover, these compounds have been subjects of structural and spectroscopic characterization, which provides essential insights into their chemical properties and potential mechanisms of action. For instance, studies involving X-ray diffraction and density functional theory (DFT) have elucidated the molecular geometries and vibrational frequencies of p-nitrobenzamide compounds, contributing to a deeper understanding of their chemical behavior and interaction potentials (Arslan et al., 2015).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-3-6-16(9-13(12)2)25-18-17(10-22-25)20(28)24(11-21-18)23-19(27)14-4-7-15(8-5-14)26(29)30/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCVMDRCSTEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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